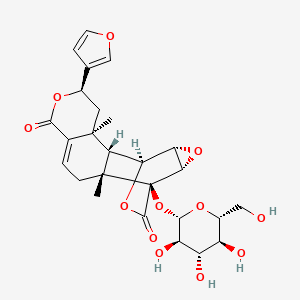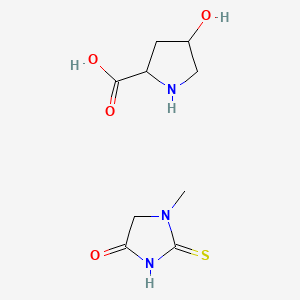
(5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose
Overview
Description
(5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose, also known as D-xylo-hexopyranos-2-ulose, is a naturally occurring carbohydrate found in various plant sources. It is a pentose sugar, meaning it has five carbon atoms, and is a precursor to several other important compounds, such as xylitol and xylose. D-xylo-hexopyranos-2-ulose has a variety of scientific applications, including its use in synthesis methods, its mechanism of action, and its biochemical and physiological effects.
Scientific Research Applications
Synthesis and Derivatives
- Synthesis Methods : Research has detailed various methods for synthesizing derivatives of 3-deoxyaldos-2-uloses, including (5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose. One method involves heating solutions of D-glucose and other sugars with benzoylhydrazine and p-toluidine (Khadem, Horton, Meshreki, & Nashed, 1971).
- Chemical Synthesis from d-Glucose : A specific derivative, ascopyrone P, was synthesized from d-glucose, highlighting the compound's potential for diverse synthetic applications (Andersen, Jensen, & Yu, 2002).
Chemical Properties and Structural Studies
- Isomeric Composition : Studies have examined the isomeric composition of similar compounds in aqueous solutions, contributing to the understanding of their structural properties (Riordan, Morris, & Kiely, 1993).
- Photochemical Access : Research has investigated the use of photochemical methods to create alkyl 3-deoxyglycopyranosid-4-ulosides, demonstrating innovative ways to manipulate these compounds (Cossy & Ibhi, 1994).
Applications in Polymer Synthesis and Organic Chemistry
- Polymer Synthesis : One study explored the co-polymerization of an unsaturated 1,5-anhydro-D-fructose derivative, which is closely related to (5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose, revealing its potential in the synthesis of saccharide polymers (Deppe, Glümer, Yu, & Buchholz, 2004).
Novel Compounds and Synthetic Pathways
- Novel Synthesis Routes : Various studies have introduced novel synthesis routes for derivatives of hexos-5-ulose, which are structurally similar to (5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose. These include methods involving epoxidation and hydrolysis of hex-5-enopyranosides (Enright, Tosin, Nieuwenhuyzen, Cronin, & Murphy, 2002).
properties
IUPAC Name |
(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O5/c7-2-5-3(8)1-4(9)6(10)11-5/h3,5-8,10H,1-2H2/t3-,5?,6?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPMJDGOAZMIID-GBLJGUNLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(OC(C1=O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(OC(C1=O)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50675666 | |
| Record name | (5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5R)-2,5-dihydroxy-6-(hydroxymethyl)oxan-3-one | |
CAS RN |
4134-97-8 | |
| Record name | (5xi)-3-Deoxy-L-glycero-hexopyranos-2-ulose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50675666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-Hydroxy-2-[4-hydroxy-6-methoxy-3-(methoxycarbonyl)-2-pentylphenoxy]-6-pentylbenzoic acid](/img/structure/B564110.png)



![(3E,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizine](/img/structure/B564118.png)



![1H-4,7-Methanocyclopenta[c]pyridine](/img/structure/B564127.png)
![(E)-7-[(1S,2S,3S,5R)-3-(hexanoylamino)-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B564129.png)
